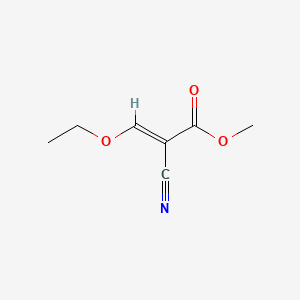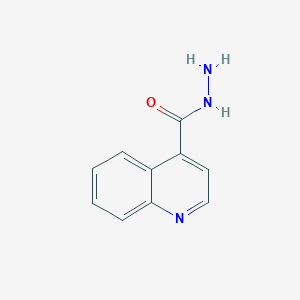
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid" is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyridinyl group, as well as a carboxylic acid functionality. This structure is of interest due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridinyl) groups, which can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted pyrimidines has been reported through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 has been used to produce a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, the [2 + 2 + 2] cycloaddition catalyzed by triflic acid has been employed for the regioselective synthesis of 2,4,6-triaminopyrimidines, which could potentially be modified to introduce the pyridinyl and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing insights into the arrangement of the substituents around the pyrimidine core . The X-ray crystal structures of other pyrimidine derivatives have also been reported, which can help in understanding the structural aspects of the target compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite diverse. For instance, Suzuki cross-coupling reactions have been used to synthesize heteroarylpyrimidines, which could be a potential pathway for introducing the pyridinyl group onto a pyrimidine core . Furthermore, the functionalization of pyrimidines bearing a trifluoromethyl group has been explored, with the generation of carboxylic acids from halogenated precursors through halogen/metal permutation followed by carboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. Trifluoromethyl groups are known to impart unique properties due to their strong electron-withdrawing nature, which can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule . The presence of a pyridinyl group can contribute to the basicity and potential coordination chemistry of the compound. The solubility, melting point, and other physical properties would be determined by the specific substituents and their positions on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Kinase Inhibitors
Pyrimidine derivatives, including those related to the specified compound, have been extensively studied for their role in the design and synthesis of kinase inhibitors. For instance, compounds with substituted imidazole and pyrimidine scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These studies demonstrate the potential of pyrimidine derivatives in the development of selective kinase inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Hybrid Catalysts in Organic Synthesis
Research on pyranopyrimidine scaffolds highlights their broad synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrimidine scaffolds showcases the versatility of these compounds in medicinal and pharmaceutical industries. This demonstrates the importance of pyrimidine derivatives in facilitating complex organic synthesis processes, potentially leading to the development of lead molecules (Parmar, Vala, & Patel, 2023).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are identified as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This is in addition to their range of biological and medicinal applications, illustrating the multifunctionality of pyrimidine derivatives in both sensing technologies and therapeutic developments (Jindal & Kaur, 2021).
Synthesis and Properties of Pyrimidine Complexes
Studies on the chemistry and properties of pyrimidine complexes provide insights into the preparation and properties of these compounds. This includes their applications in biological and electrochemical activities, further highlighting the potential of pyrimidine derivatives in a wide range of scientific applications (Boča, Jameson, & Linert, 2011).
Anticancer Activities of Pyrimidine Scaffolds
The anticancer potential of pyrimidine-based scaffolds has been extensively reported, indicating their ability to interact with diverse enzymes, targets, and receptors. This points to the significant role of pyrimidine derivatives in cancer research, offering a promising avenue for the development of novel anticancer agents (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including textbooks, scientific articles, and reputable online databases. Please also note that handling chemical substances should always be done in accordance with safety regulations and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDBOSNEOIDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382512 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
CAS RN |
874816-10-1 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

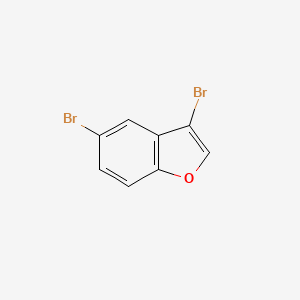
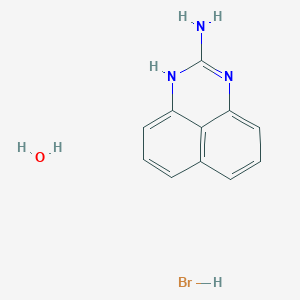
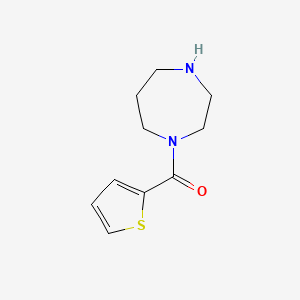
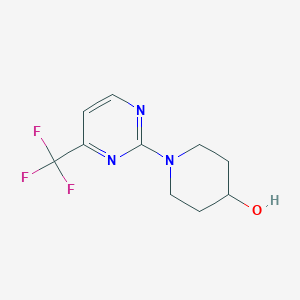
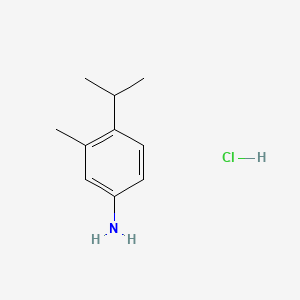
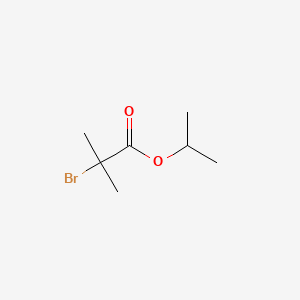
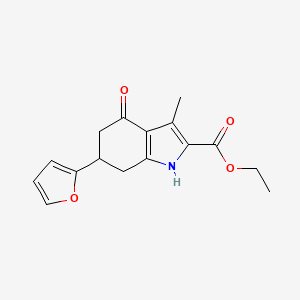
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
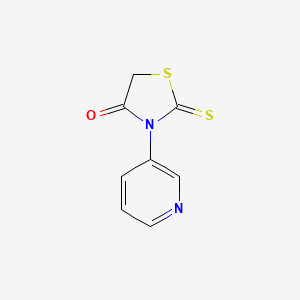
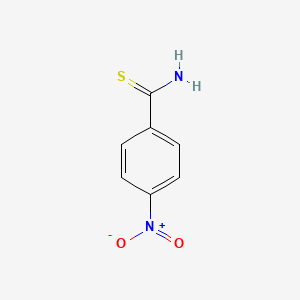
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
